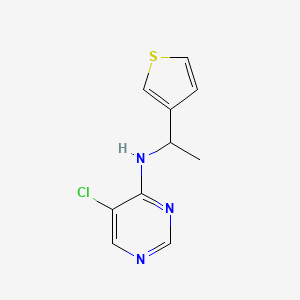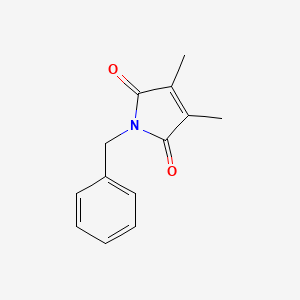
1-benzyl-3,4-dimethyl-1H-pyrrole-2,5-dione
Descripción general
Descripción
1-benzyl-3,4-dimethyl-1H-pyrrole-2,5-dione, also known as BDMP, is a pyrrole derivative that has gained significant attention in scientific research due to its unique properties and potential applications. BDMP has been studied for its ability to inhibit the activity of certain enzymes, making it a potential candidate for developing new drugs to treat various diseases.
Aplicaciones Científicas De Investigación
Chemical Structure and Interaction Studies
1-Benzyl-3,4-dimethyl-1H-pyrrole-2,5-dione, as part of a broader family of pyrrole dione derivatives, has been the subject of various structural studies. For instance, Avasthi et al. (2002) explored the molecular structures of isomeric pyrazolo[3,4-d]pyrimidine-based molecules, one of which is closely related to 1-benzyl-3,4-dimethyl-1H-pyrrole-2,5-dione. They observed interesting aspects like the absence of dimerization in one of the isomers, contrary to its counterpart, due to differences in intermolecular interactions (Avasthi et al., 2002).
Applications in Pigment and Material Sciences
Fujii et al. (2002) discussed the utility of pyrrolo[3,4-c]pyrrole-1,4-dione compounds as pigments. They undertook an X-ray analysis of a compound with structural similarities to 1-benzyl-3,4-dimethyl-1H-pyrrole-2,5-dione, to understand the impact of large substituents on the molecular structure. This research underlines the potential application of such compounds in pigment and related material sciences (Fujii et al., 2002).
Luminescent Polymers
The compound has also been a part of studies related to luminescent polymers. Zhang & Tieke (2008) synthesized polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units, exhibiting strong fluorescence and solubility in common organic solvents. Such findings highlight the compound's role in the development of novel luminescent materials (Zhang & Tieke, 2008).
Corrosion Inhibition Studies
In industrial applications, derivatives of 1H-pyrrole-2,5-dione, closely related to 1-benzyl-3,4-dimethyl-1H-pyrrole-2,5-dione, have been studied as corrosion inhibitors. Zarrouk et al. (2015) investigated new derivatives as efficient organic inhibitors for carbon steel corrosion in hydrochloric acid medium, indicating the compound's relevance in corrosion protection technologies (Zarrouk et al., 2015).
Photochemical Properties
In the field of photochemistry, Metelitsa et al. (2010) synthesized novel nonsymmetric dihetarylethenes based on benzindole and thiophene, incorporating pyrroledione, a chemical relative of 1-benzyl-3,4-dimethyl-1H-pyrrole-2,5-dione. This study highlights its potential applications in developing materials with unique photochemical properties (Metelitsa et al., 2010).
Propiedades
IUPAC Name |
1-benzyl-3,4-dimethylpyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-9-10(2)13(16)14(12(9)15)8-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWEXGKZWIAYHGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C1=O)CC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-3,4-dimethyl-1H-pyrrole-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




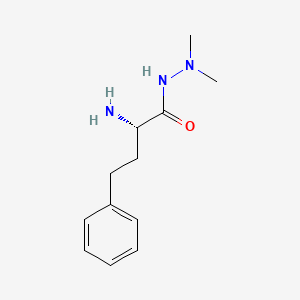
![4-[(4-Methoxy-6-methylpyrimidin-2-yl)amino]pyrrolidin-2-one](/img/structure/B6632794.png)
![3-[(5-Bromo-6-methylpyridin-2-yl)amino]propane-1,2-diol](/img/structure/B6632802.png)
![(2S)-2-[(4-chloro-2-methylphenyl)methylamino]butan-1-ol](/img/structure/B6632807.png)
![(2S)-2-[(3-bromo-4-methylphenyl)methylamino]butan-1-ol](/img/structure/B6632814.png)
![(2S)-2-[(2-fluoro-5-methylphenyl)methylamino]butan-1-ol](/img/structure/B6632820.png)
![6-[(1-Hydroxy-2-phenylpropan-2-yl)amino]pyridine-3-carbonitrile](/img/structure/B6632829.png)
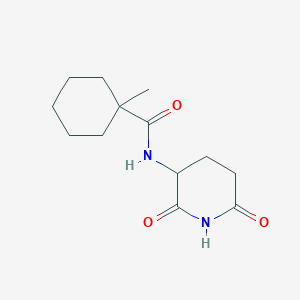
![4-[2-(4-Chloro-5-methylpyrazol-1-yl)ethyl]piperidine](/img/structure/B6632840.png)
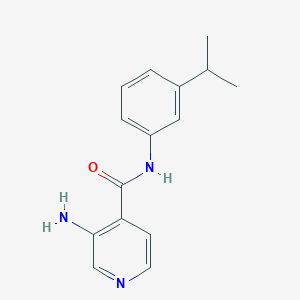

![8-(5,6-Diethyl-1,2,4-triazin-3-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B6632862.png)
